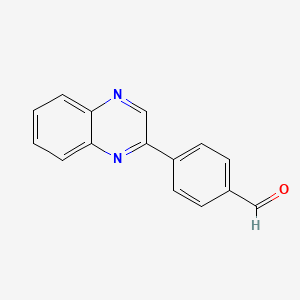

4-(Quinoxalin-2-yl)benzaldehyde

Description

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Synthetic Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, represents a cornerstone scaffold in modern organic synthesis. researchgate.net The inherent chemical properties of this bicyclic system, particularly the electron-withdrawing nature imparted by the two nitrogen atoms, make it a highly valuable component in the design of functional molecules. nih.gov The significance of the quinoxaline scaffold is underscored by its prevalence in a multitude of research areas, including medicinal chemistry and materials science. nih.govelsevierpure.com

Decades of research have demonstrated the versatility of the quinoxaline nucleus, leading to the development of robust and efficient synthetic methodologies for its creation and functionalization. mdpi.com Classical methods, such as the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds, provide reliable access to a wide array of quinoxaline derivatives. This synthetic accessibility is a major driver behind the extensive application of quinoxalines as foundational structures for more complex molecular designs. nih.gov

Overview of Quinoxaline-Containing Molecular Architectures and Their Research Utility

The molecular architecture of quinoxaline derivatives is intrinsically linked to their utility in various scientific domains. By modifying the core quinoxaline structure, researchers can fine-tune the resulting molecule's physicochemical and biological properties. researchgate.net This has led to a vast library of quinoxaline-containing compounds with diverse applications.

In medicinal chemistry, quinoxaline derivatives are recognized as "privileged structures" due to their broad spectrum of biological activities. mdpi.com They form the core of numerous agents investigated for anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. elsevierpure.com For instance, quinoxaline 1,4-dioxides have been developed as potent antibacterial agents. Beyond medicine, the quinoxaline scaffold is integral to the development of advanced materials. Its unique electronic properties are harnessed in the creation of electroluminescent materials, organic dyes for dye-sensitized solar cells (DSSCs), and fluorescent probes. nih.gov

Table 1: Research Utility of Quinoxaline-Containing Molecular Architectures

| Molecular Architecture/Derivative Type | Primary Research Utility/Application |

|---|---|

| Quinoxaline 1,4-Dioxides | Antibacterial and antitumor agents. |

| Substituted 2-Arylquinoxalines | Anticancer, antiviral, and anti-inflammatory agents. elsevierpure.com |

| Quinoxaline-based Dyes | Organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.gov |

| Polycyclic Quinoxaline Systems | Fluorescent materials and organic semiconductors. nih.gov |

| Tetrazoloquinoxalines | Antibacterial and antifungal agents. |

Research Focus on 4-(Quinoxalin-2-yl)benzaldehyde as a Versatile Molecular Synthon and Functional Building Block

Within the extensive family of quinoxaline derivatives, This compound stands out as a particularly useful molecule for synthetic chemists. This compound integrates the stable, electron-deficient quinoxaline ring system with a reactive benzaldehyde (B42025) functional group, creating a bifunctional building block ripe for chemical modification.

The standard and most direct synthesis of this compound involves the condensation reaction of o-phenylenediamine (B120857) with 4-formylphenylglyoxal. This reaction capitalizes on the established reactivity of 1,2-diamines with 1,2-dicarbonyl compounds to efficiently construct the quinoxaline core.

The true value of this compound lies in its role as a versatile molecular synthon. The aldehyde moiety serves as a chemical handle for a wide range of transformations, allowing for the facile construction of more complex molecular architectures. It can readily undergo reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations. Most notably, it is an excellent precursor for the synthesis of Schiff bases through condensation with various primary amines. These reactions enable the extension of the molecular framework and the introduction of new functional groups, which is critical for developing novel therapeutic agents and functional materials. The resulting imine bond is a key linker in many biologically active compounds.

The quinoxaline nucleus itself offers further sites for modification, allowing for a multi-pronged approach to molecular design. This dual reactivity makes this compound a powerful intermediate in the synthesis of targeted molecules for advanced applications.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂O |

| Molecular Weight | 234.26 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| ¹H NMR | Expected signals include a singlet for the aldehyde proton (~9.8-10.1 ppm), distinct aromatic protons for the benzaldehyde and quinoxaline rings, and a singlet for the quinoxaline H-3 proton. nih.gov |

| ¹³C NMR | Expected signals include a peak for the aldehyde carbonyl carbon (~190-192 ppm) and multiple signals in the aromatic region (120-160 ppm). |

| FT-IR (cm⁻¹) | Expected characteristic peaks for C=O stretching of the aldehyde (~1700 cm⁻¹), C=N stretching of the quinoxaline ring, and C-H stretching of the aromatic rings. nih.gov |

Table 3: Reactivity of this compound as a Synthon

| Reaction Type | Reactant(s) | Resulting Functional Group/Scaffold | Potential Application Area |

|---|---|---|---|

| Schiff Base Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) | Medicinal Chemistry (e.g., anticancer, antimicrobial agents) |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Carbonyl | Materials Science (Dyes), Medicinal Chemistry |

| Wittig Reaction | Phosphonium Ylides | Alkene | Organic Synthesis, Polymer Chemistry |

| Reduction | Reducing Agents (e.g., NaBH₄) | Alcohol (Hydroxymethyl group) | Synthesis of Ligands, Pharmaceutical Intermediates |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid | Synthesis of Bioactive Esters and Amides |

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-quinoxalin-2-ylbenzaldehyde |

InChI |

InChI=1S/C15H10N2O/c18-10-11-5-7-12(8-6-11)15-9-16-13-3-1-2-4-14(13)17-15/h1-10H |

InChI Key |

XREQRLVIGPMOTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Quinoxalin 2 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group attached to the phenyl ring at the 2-position of the quinoxaline (B1680401) core is a key site for chemical modification. Its electrophilic carbon atom readily participates in nucleophilic addition and related reactions, providing pathways to a variety of derivatives.

Formation of Schiff Bases and Imines from the Benzaldehyde (B42025) Group

The reaction of the aldehyde group of 4-(quinoxalin-2-yl)benzaldehyde with primary amines is a straightforward method for synthesizing imines, commonly known as Schiff bases. This condensation reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting C=N double bond of the imine is a versatile functional group for further chemical transformations. researchgate.netredalyc.org

The synthesis of Schiff bases from quinoxaline-containing aldehydes is a well-established strategy for creating novel compounds. nih.gov For instance, derivatives of 4-(2-methylquinoxaline-3-yloxy)benzaldehyde are reacted with various substituted anilines in the presence of acetic acid to yield the corresponding Schiff bases. nih.gov The general applicability of this reaction suggests that this compound would react similarly with a wide array of primary amines. The efficiency of Schiff base formation can often be improved by removing the water produced during the reaction, for example, through azeotropic distillation or pervaporation techniques, which shifts the reaction equilibrium toward the product. mdpi.com

Table 1: Examples of Schiff Base/Imine Formation Reactions

| Aldehyde Reactant | Amine Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Primary Amines | Schiff Base | Acetic Acid Catalysis | nih.gov |

| 4-(2-Methylquinoxaline-3-yloxy)benzaldehyde | Substituted Anilines | N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-substituted benzenamine | Acetic Acid | nih.gov |

| Benzaldehyde | n-Butylamine | N-butyl-1-phenylmethanimine | Methanol, various temperatures | mdpi.com |

Reductive Amination Strategies

Reductive amination is a powerful two-step, one-pot method for converting aldehydes into amines. nih.gov This process begins with the formation of an imine (Schiff base) through the reaction of the aldehyde with a primary or secondary amine, as described above. Without isolating the intermediate imine, a reducing agent is introduced to the reaction mixture, which reduces the C=N bond to a C-N single bond, yielding the corresponding amine. nih.govkoreascience.kr

Various reducing agents are effective for this transformation, including sodium cyanoborohydride, sodium triacetoxyborohydride, and borohydride (B1222165) exchange resin (BER). koreascience.kr BER is noted as a less toxic and less expensive alternative. koreascience.kr For example, benzaldehyde can be reductively aminated with dimethylamine (B145610) using BER to give excellent yields of the tertiary amine. koreascience.kr Another efficient system involves the hydrogenation of the intermediate imine over a copper-based catalyst in a flow reactor. nih.gov These established methods are directly applicable to this compound for the synthesis of a diverse range of secondary and tertiary amines.

Aldehyde-Initiated Photochemical Transformations and Polymerization

The aldehyde group, in concert with the extended aromatic system of the quinoxaline moiety, presents opportunities for photochemical reactions. While specific photochemical studies on this compound are not extensively documented, the photochemistry of related quinoxaline compounds has been explored. Irradiation of quinoxalin-2-ones in the presence of amines can lead to reductive dimers, and [2+2] photocycloaddition reactions with alkenes are also known. rsc.org Similarly, quinoxaline-2(1H)-thiones undergo photocycloaddition with alkenes. thieme-connect.de Although these examples involve transformations on the quinoxaline core itself rather than being initiated by a benzaldehyde substituent, they highlight the photo-reactivity of the quinoxaline system. The aldehyde group could potentially participate in photochemical processes such as Paterno-Büchi reactions with alkenes to form oxetanes or initiate photopolymerization, though these specific pathways for this compound require further investigation.

Transformations of the Quinoxaline Core

The quinoxaline ring system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and a platform for constructing more complex, fused heterocyclic systems.

Nucleophilic Substitution Reactions on the Quinoxaline Ring System

The quinoxaline nucleus can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by appropriate leaving groups on the heterocyclic ring. udayton.edu A common and versatile starting material for such transformations is 2,3-dichloroquinoxaline (B139996) (2,3-DCQ). nih.gov The chlorine atoms on 2,3-DCQ can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines and thiols, to produce a wide range of 2,3-disubstituted quinoxalines. nih.gov This method is often preferred over the cyclocondensation of 1,2-diamines with α-diketones due to its broader scope and milder conditions. nih.gov

The reactivity of the quinoxaline ring towards nucleophiles is enhanced in the corresponding N-oxides. thieme-connect.dersc.org This allows for the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions can displace a hydrogen atom on the electron-deficient ring. rsc.org Other leaving groups, such as methoxy (B1213986) groups, can also be displaced by strong nucleophiles like the carbanion of phenylacetonitrile. thieme-connect.de These reactions provide robust methods for introducing carbon, nitrogen, and sulfur substituents onto the quinoxaline core, suggesting that a pre-formed this compound could be further modified if it contains suitable leaving groups on the quinoxaline ring, or it could be synthesized from such substituted precursors.

Table 2: Nucleophilic Substitution on Quinoxaline Derivatives

| Quinoxaline Substrate | Nucleophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Sulfur or Nitrogen Nucleophiles | 2,3-Disubstituted Quinoxalines | Displacement of chlorine atoms | nih.gov |

| Quinoxaline N-oxide | Carbanions (e.g., from nitriles) | Cyanoalkyl-substituted Quinoxalines | Vicarious Nucleophilic Substitution (VNS) of hydrogen | rsc.org |

| 2-Methoxyquinoxaline | Phenylacetonitrile/NaH | Phenyl(quinoxalin-2-yl)acetonitrile | Substitution of a methoxy group | thieme-connect.de |

| 2-Chloroquinoxaline | Et4NCN | Quinoxaline-2-carbonitrile | Substitution of a chloro group | thieme-connect.de |

Cyclization Reactions and Annulation Pathways Involving the Quinoxaline Moiety

The quinoxaline structure serves as a scaffold for annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions often involve the nitrogen atoms or reactive positions (C2 and C3) of the quinoxaline ring.

A notable example is the acid-promoted cyclization of 3-methylquinoxaline-2-thione with various benzaldehydes. academie-sciences.fr In this reaction, a new thiophene (B33073) ring is formed, yielding 3-benzyl-2-aryl-thieno[2,3-b]quinoxalines. This demonstrates how a benzaldehyde derivative can react with a functionalized quinoxaline to build a more complex, fused system. academie-sciences.fr

Intramolecular Rearrangements of Quinoxaline Adducts

While specific studies on the intramolecular rearrangements of adducts derived directly from this compound are not extensively documented in the reviewed literature, the broader chemistry of quinoxalines suggests potential pathways. For instance, quinoxalin-2-one, a related structure, can be synthesized from a spiro intermediate through rearrangement upon heating. researchgate.net This indicates that adducts formed at the quinoxaline nitrogen or at the C3 position could potentially undergo rearrangement under thermal or acidic conditions to yield new heterocyclic systems. The specific nature of these rearrangements would be highly dependent on the nature of the adduct and the reaction conditions employed.

Advanced Functionalization Through Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds, and they have been widely applied to quinoxaline systems to create complex molecules. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and have been effectively utilized for the derivatization of the quinoxaline scaffold. researchgate.netyoutube.com These methods offer a direct route to functionalized quinoxalines, which are of significant interest due to their prevalence in biologically active compounds. jcsp.org.pk

One of the most prominent examples is the Sonogashira cross-coupling reaction, which facilitates the formation of a C(sp)-C(sp²) bond. This reaction has been successfully applied to couple terminal alkynes with 2-(4-bromophenyl)quinoxaline, a compound structurally similar to this compound. jcsp.org.pk The resulting phenylquinoxaline-alkyne derivatives are valuable precursors for more complex, medicinally relevant molecules. jcsp.org.pk The general catalytic cycle for such palladium-catalyzed reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Beyond C-C bond formation, palladium catalysis is also instrumental in forging C-N bonds. While direct C-N coupling on the quinoxaline ring of this compound is not explicitly detailed, related methodologies on quinoxalin-2(1H)-ones have been developed. For instance, a palladium-catalyzed process has been used to synthesize 3-acylamino quinoxalin-2(1H)-one derivatives. tandfonline.com Furthermore, metal-free methods for C-N bond formation have also been explored, such as the synthesis of diverse functionalized quinoxalines from arylamines and β-keto oximes through a condensation and N-arylation sequence. nih.gov

The table below summarizes representative palladium-catalyzed cross-coupling reactions on quinoxaline cores, illustrating the potential for derivatization.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Product Type |

| Sonogashira | 2-(4-bromophenyl)quinoxaline, Terminal Alkyne | Palladium Catalyst | C(sp)-C(sp²) | Phenylquinoxaline-Alkyne |

| C-N Coupling | Quinoxalin-2(1H)-one, Amine | Pd(OAc)₂ / K₂S₂O₈ | C-N | 3-Acylamino quinoxalin-2(1H)-one |

The aldehyde functional group in this compound is a prime site for modification using organometallic reagents. These reagents, which feature a carbon-metal bond, are potent nucleophiles that readily add to the electrophilic carbonyl carbon of the aldehyde.

Common organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can be employed to introduce a wide variety of alkyl, aryl, or vinyl groups. The reaction of this compound with such a reagent would proceed through nucleophilic addition to the carbonyl group, followed by an aqueous workup, to yield the corresponding secondary alcohol. This transformation is a fundamental strategy for increasing molecular complexity and creating new chiral centers.

While specific examples utilizing this compound are not detailed in the provided search results, the reactivity of the aldehyde group is a well-established principle in organic chemistry. The resulting secondary alcohols can serve as intermediates for further functionalization, including oxidation to ketones, esterification, or substitution reactions.

Theoretical and Computational Investigations of 4 Quinoxalin 2 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of quinoxaline (B1680401) derivatives. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of quinoxaline derivatives. google.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize molecular geometries and determine key electronic parameters. tandfonline.comnih.gov

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability; a smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net

For instance, in a theoretical study of various quinoxaline derivatives intended for use as organic dyes in solar cells, DFT calculations were performed to predict their HOMO-LUMO energies. These calculations help in qualitatively predicting the reactivity and electronic transition properties of the dyes. tandfonline.com Similarly, quantum chemical calculations on other quinoxaline derivatives have been used to investigate their physical and electronic properties, providing insights into intramolecular interactions and reactivity trends. nih.gov

Illustrative Electronic Properties of Quinoxaline Derivatives from DFT Studies

| Compound Name | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 11-Chloro-12(Methylsulfanyl) Quinoxaline | DFT/B3LYP/6-311G(d,p) | -6.32 | -2.01 | 4.31 | researchgate.net |

| N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | DFT/B3LYP/6-311G** | -6.74 | -2.63 | 4.11 | nih.gov |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one | DFT/B3LYP/6-31G(d,p) | -5.38 | -2.15 | 3.23 |

Computational chemistry is instrumental in elucidating the reaction mechanisms involved in the synthesis of quinoxalines. The most common synthetic route is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net This reaction is often acid-catalyzed, and DFT calculations can be employed to explore the reaction pathway. researchgate.net

Theoretical studies can model the step-by-step mechanism, including the initial nucleophilic attack of the diamine on a carbonyl group, subsequent dehydration, and the final cyclization to form the quinoxaline ring. researchgate.net Furthermore, computational methods can clarify the role of catalysts in the reaction. For example, DFT was used to show how aluminum(III) chloride activates a benzoin substrate, facilitating the condensation reaction and eliminating the need for an external oxidant. github.io

A key goal in mechanistic studies is the location of the transition state (TS), which is the highest energy point along the reaction coordinate. Finding transition structures is a challenging computational task. youtube.com Methods such as the Synchronous Transit-Guided Quasi-Newton (STGQ) method (e.g., QST2 or QST3 in Gaussian software) are used to locate a saddle point on the potential energy surface. youtube.com Once a potential TS is found, its validity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.commdpi.com To ensure the located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC follows the minimum energy path from the transition state down to the reactant and product valleys, confirming the connection. youtube.com

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification. researchgate.netgithub.io

Vibrational Spectroscopy : DFT calculations at levels like B3LYP/6-311+G(d,p) can predict infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as C=O, C-H, and C-N stretching and bending modes, aiding in the assignment of experimental spectral bands. github.iochim.it

UV-Visible Spectroscopy : TD-DFT calculations are used to predict electronic absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. researchgate.net These calculations can identify the nature of electronic transitions, such as n→π* or π→π*, and predict the absorption maxima (λmax). researchgate.netgithub.io For example, TD-DFT studies on 11-Chloro-12(Methylsulfanyl) Quinoxaline predicted an intense electronic transition at 373.79 nm in a vacuum. researchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts of quinoxaline derivatives. The calculated shifts are often in good agreement with experimental values, although deviations can occur due to solvent effects and intramolecular interactions not fully captured by the model. github.io

Intermolecular Interactions : Hirshfeld surface analysis is a computational technique used to visualize and quantify the different intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal packing of molecules. tandfonline.com

Comparison of Experimental and Calculated Spectroscopic Data for a Quinoxalinone Derivative

| Spectroscopic Data | Experimental Value | Calculated Value | Method | Source |

|---|---|---|---|---|

| IR (cm⁻¹) | B3LYP/6-311+G(d,p) | github.io | ||

| Amide C=O stretch | ~1700 | ~1690 | ||

| Benzoyl C=O stretch | 1605-1650 | - | ||

| UV-Vis (nm) | TDDFT/B3LYP/6-311+G(d,p) | github.io | ||

| λmax | ~415 | ~415 |

Molecular Dynamics and Simulation Studies

While quantum mechanics focuses on the electronic structure of single molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the investigation of conformational changes and intermolecular interactions in larger systems.

The biological activity and material properties of quinoxaline derivatives can be influenced by their three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. These interactions include hydrogen bonds, van der Waals forces, π-π stacking, and electrostatic forces. Quinoxaline-containing macrocycles, such as cavitands, can act as hosts, possessing a cavity that can encapsulate guest molecules. researchgate.net

The study of these supramolecular assemblies is crucial for applications in sensing, separation technology, and drug delivery. Molecular dynamics simulations are a key tool for investigating these systems. MD can model the dynamic process of a guest molecule entering and binding within a host's cavity. These simulations provide insights into the stability of the host-guest complex and the specific interactions that hold it together. For example, simulations can be used to calculate the binding free energy between a host and guest, providing a quantitative measure of their binding affinity. Computational studies have demonstrated that modifying the structure of a host can tailor its electronic properties and its interactions with specific guests, a concept known as supramolecular doping.

Structure-Property Relationships through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allows for the detailed examination of how the arrangement of atoms in the 4-(quinoxalin-2-yl)benzaldehyde system dictates its electronic and optical properties. These methods enable the calculation of key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and intramolecular charge transfer characteristics. By systematically modifying the structure, for instance, by adding substituent groups, a clear understanding of structure-property relationships can be established.

The electronic landscape of the this compound system is highly sensitive to the nature and position of substituent groups. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the molecule's electronic and optical properties.

Computational studies on related quinoxaline-based donor-acceptor systems have consistently shown that the strategic placement of substituents allows for fine-tuning of the HOMO-LUMO gap. For instance, attaching EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), to the benzaldehyde (B42025) ring or other donor portions of a molecule tends to raise the HOMO energy level. Conversely, attaching EWGs, such as nitro (-NO₂) or cyano (-CN), to the quinoxaline ring lowers the LUMO energy level. This combined effect leads to a reduction in the HOMO-LUMO energy gap, which is a critical parameter for many applications. nih.govrsc.org

The delocalization of the HOMO and LUMO across the molecule is also influenced by substituents. In the parent this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient quinoxaline core. The introduction of strong EDGs on the benzaldehyde side enhances the localization of the HOMO on that part of the molecule, promoting a more efficient intramolecular charge transfer (ICT) upon photoexcitation. Similarly, EWGs on the quinoxaline moiety further stabilize the LUMO on that fragment. nih.govnih.gov

To illustrate these effects, a hypothetical set of computational data for substituted this compound derivatives is presented below. These values are representative of trends observed in similar quinoxaline-based donor-acceptor systems.

| Substituent (R) on Benzaldehyde Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H (Unsubstituted) | -6.05 | -2.85 | 3.20 |

| -OCH₃ (Electron-Donating) | -5.80 | -2.80 | 3.00 |

| -N(CH₃)₂ (Strong Electron-Donating) | -5.50 | -2.75 | 2.75 |

| -CN (Electron-Withdrawing) | -6.25 | -3.00 | 3.25 |

| -NO₂ (Strong Electron-Withdrawing) | -6.40 | -3.15 | 3.25 |

The ability to computationally predict and tune the electronic properties of this compound and its derivatives has profound implications for their use in advanced applications, such as dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) materials.

In the context of DSSCs, the performance of an organic dye is intrinsically linked to its molecular structure. springerprofessional.de Key parameters that are influenced by the molecular design include the light-harvesting efficiency (LHE), the electron injection driving force (ΔG_inject), and the dye regeneration efficiency. Computational modeling allows for the rational design of dyes with optimized properties. For a this compound-based dye, the HOMO energy level should be sufficiently low to ensure efficient regeneration by the electrolyte, while the LUMO level must be high enough to facilitate electron injection into the semiconductor's conduction band (e.g., TiO₂). springerprofessional.denih.gov

By introducing suitable donor groups to the benzaldehyde moiety, the HOMO level can be raised to improve the dye's light absorption in the visible spectrum, thus enhancing LHE. Furthermore, the extension of the π-conjugated system can also lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of solar radiation. nih.gov The benzaldehyde group itself can be further functionalized, for example, by conversion to a cyanoacrylic acid group, to serve as an effective anchor to the semiconductor surface, which is crucial for efficient electron injection. nih.gov

The table below illustrates how modifications to the molecular structure of a hypothetical this compound-based dye can be correlated with key performance parameters in a DSSC, based on general principles established for quinoxaline dyes.

| Molecular Modification | Effect on Electronic Properties | Predicted Impact on DSSC Performance |

|---|---|---|

| Addition of a strong donor (e.g., -N(CH₃)₂) to the benzaldehyde ring | Raises HOMO, reduces energy gap | Increased light-harvesting efficiency (LHE) and short-circuit current (Jsc) |

| Extension of the π-bridge between quinoxaline and benzaldehyde | Reduces energy gap, red-shifts absorption | Broader solar spectrum utilization, potentially higher Jsc |

| Introduction of bulky side chains | May inhibit molecular aggregation | Improved open-circuit voltage (Voc) by reducing charge recombination |

| Modification of the benzaldehyde to a cyanoacrylic acid anchor | Lowers LUMO, facilitates binding to TiO₂ | Enhanced electron injection efficiency and overall power conversion efficiency (PCE) |

For non-linear optical applications, the first-order hyperpolarizability (β) is a key figure of merit. Molecules with a large β value are sought after for applications in optical communications and data storage. The magnitude of β is strongly correlated with the intramolecular charge transfer characteristics of a molecule. Donor-acceptor systems like this compound are prime candidates for NLO materials. Computational studies can predict the hyperpolarizability of these molecules and guide the synthesis of compounds with enhanced NLO responses. The introduction of strong donor and acceptor groups at opposite ends of the conjugated system generally leads to a significant increase in the β value.

Advanced Applications of 4 Quinoxalin 2 Yl Benzaldehyde and Its Derivatives in Materials Science and Catalysis

Applications in Organic Electronics and Optoelectronic Materials

Quinoxaline (B1680401) derivatives have emerged as a significant class of organic semiconductors with broad implications for electronics, photonics, and energy conversion. nih.gov Their structural diversity allows for precise tuning of their electronic and photophysical properties, making them adaptable for various high-performance devices. nih.gov

Derivatives of 4-(quinoxalin-2-yl)benzaldehyde are frequently utilized as the core of chromophores and fluorophores due to their extended π-conjugated systems, which are conducive to strong light absorption and emission. researchgate.netufop.br The photoluminescence properties can be systematically tuned by modifying the molecular structure, for instance, by introducing different electron-donating or electron-withdrawing groups. rsc.org This tunability allows for the creation of materials that emit light across the visible spectrum.

These fluorescent properties are also harnessed in the development of chemosensors. nih.govnih.gov The quinoxaline moiety can be integrated with specific recognition sites for anions or metal ions. nih.govnih.gov Upon binding of the target analyte, a change in the fluorescence (such as quenching or enhancement) or a colorimetric shift is observed, enabling sensitive and selective detection. nih.govnih.gov For example, a quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has shown promise in estimating protein binding site polarity due to its full-color solvatochromic fluorescence. rsc.org Another study reported a "switch-off" acenaphtoquinoxaline-based receptor for the highly selective recognition of Hg2+ ions. nih.gov

| Derivative | Application | Key Finding |

| Acenaphtoquinoxaline-based receptor | Fluorescent sensor | Selectively detects Hg2+ ions with a detection limit of 42 ppb. nih.gov |

| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Fluorescent probe | Estimates protein binding site polarity through solvatochromic fluorescence. rsc.org |

| Quinoxaline-based oligopyrroles and polymers | Anion chemosensors | Show responsive colorimetric and fluorescence changes to specific anions. nih.gov |

This table summarizes the application of specific quinoxaline derivatives in sensing, highlighting their target analyte and key performance metric.

In the field of lighting and displays, quinoxaline derivatives are important materials for the fabrication of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). nih.govresearchgate.net Their function in these devices can be multifaceted, serving as electron transport layers, hole-blocking layers, or as part of the emissive layer itself. As ETMs, they contribute to balanced charge injection and transport, a critical factor for high-efficiency OLEDs. When used as hosts for phosphorescent emitters or as thermally activated delayed fluorescence (TADF) emitters, their high triplet energy levels are advantageous. The ability to modify the core and peripheral substituents of the quinoxaline structure allows for the development of materials with high quantum yields and specific emission colors. nih.gov

The strong electron-accepting nature of the quinoxaline scaffold makes it a valuable component in organic photovoltaics. nih.govacs.orgresearchgate.net In Organic Solar Cells (OSCs), quinoxaline-based polymers have been successfully used as acceptor materials in the active layer of bulk heterojunction devices. nih.gov For instance, the polymer PTQ10, which contains a difluoro-quinoxaline unit, has achieved impressive power conversion efficiencies (PCEs) when paired with different acceptors. beilstein-journals.org

| Device Type | Role of Quinoxaline Derivative | Example/Finding | Power Conversion Efficiency (PCE) |

| OSC | Polymer Acceptor | The polymer PTQ10 paired with the Y6 acceptor. beilstein-journals.org | Over 16% beilstein-journals.org |

| DSSC | Organic Sensitizer (B1316253) (Acceptor Unit) | Dyes with phenothiazine (B1677639) donors and a quinoxaline acceptor. researchgate.net | Up to 4.36% researchgate.net |

| DSSC | Organic Sensitizer (D-A-π-A) | RC-22 dye with a triphenylamine (B166846) donor and quinoxaline acceptor. acs.org | 5.56% acs.org |

| DSSC | Organic Sensitizer (Auxiliary Acceptor) | Phenanthrene-fused-quinoxaline (PFQ) in sensitizer Qx43. nih.gov | 12.5% nih.gov |

This table presents research findings on the performance of quinoxaline derivatives in organic solar cells, detailing their role and the achieved power conversion efficiencies.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the development of high-performance n-type (electron-transporting) semiconductors remains a key challenge. Quinoxaline derivatives are promising candidates for n-type materials in OFETs due to their inherent electron-deficient characteristics, which can be further enhanced by chemical modification. nih.gov Introducing electron-withdrawing groups, such as fluorine or cyano moieties, to the quinoxaline core can lower the LUMO energy level, facilitating stable n-type operation. beilstein-journals.org These materials have demonstrated high electron mobility, good solubility for solution processing, and suitable energy levels for injection in OFETs, positioning them as viable alternatives to more traditional n-type organic semiconductors. nih.govntu.edu.tw The strategic modification of a benzodithiophene-thiadiazolo-quinoxaline copolymer with trifluoromethyl groups, for example, successfully converted its charge transport from ambipolar to solely n-type. beilstein-journals.org

Electrochromic materials can reversibly change their color upon the application of an external voltage, a property that is highly desirable for applications such as smart windows, electronic paper, and displays. rsc.org Quinoxaline derivatives, particularly when incorporated into donor-acceptor (D-A) architectures, have shown significant potential as electrochromic materials. researchgate.netrsc.orgresearchgate.net The combination of an electron-donating unit with the electron-accepting quinoxaline core allows for the creation of materials with multiple, stable redox states, each corresponding to a different color. researchgate.net For example, a polymer (PQBT) containing quinoxaline and benzodithiophene units exhibited multiple color changes—from orange in its neutral state to brown, green, and blue in its oxidized and reduced states. researchgate.net The high contrast and good stability of these color changes make quinoxaline-based systems attractive for developing advanced electrochromic devices. rsc.org

Role as Building Blocks in Supramolecular Chemistry

The rigid, planar structure and the presence of nitrogen heteroatoms make this compound and its derivatives exceptional building blocks in supramolecular chemistry. These characteristics facilitate a range of non-covalent interactions, such as π-π stacking, hydrogen bonding, and metal coordination, which are fundamental to the construction of complex, functional supramolecular systems.

Design and Synthesis of Molecular Receptors and Sensors

The unique electronic and structural features of the quinoxaline moiety, when combined with the reactive aldehyde group of this compound, provide a versatile platform for the design and synthesis of sophisticated molecular receptors and sensors. These molecules are engineered to bind selectively with specific ions or molecules (analytes), often signaling the binding event through a measurable change, such as a "turn-on" fluorescence response.

A notable example is the development of a quinoxaline-based fluorimetric probe designed for the detection of hazardous volatile organic compounds (VOCs). nih.gov Researchers have synthesized a probe that exhibits a significant "turn-on" fluorescence when it interacts with mesitylene (B46885), even in the presence of other VOCs and interfering ions in an aqueous environment. nih.gov The sensing mechanism is based on a specific 1:1 stoichiometric binding between the probe and the mesitylene molecule, with a remarkable detection limit of approximately 2.66 ppm. nih.gov This high selectivity and sensitivity underscore the potential of quinoxaline derivatives in environmental monitoring. nih.gov

Furthermore, derivatives of quinoxalin-2(1H)-one have been extensively studied to create candidates for various biological receptors. nih.govresearchgate.netnih.govjohnshopkins.edu By modifying the core structure, scientists have produced series of compounds that act as potent and selective inhibitors for enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov The design of these molecules often incorporates phenolic structures to introduce antioxidant properties, creating multifunctional inhibitors. nih.gov

The synthesis of these receptors and sensors often involves multi-step reactions. For instance, new Schiff bases incorporating quinoxaline moieties have been synthesized starting from 2-chloro-3-methylquinoxaline (B189447). nih.gov The process involves replacing the chlorine atom with an ether linkage connected to a benzene (B151609) ring that has a free aldehyde group, which can then be reacted with various amines to create a library of potential sensor molecules. nih.gov

Self-Assembly Processes and Formation of Ordered Supramolecular Architectures

The ability of this compound derivatives to self-assemble into highly ordered supramolecular architectures is a direct consequence of their inherent structural and electronic properties. These processes are driven by a combination of non-covalent interactions, leading to the spontaneous formation of complex and functional structures.

Research has shown that a nitro-incorporating quinoxaline framework can undergo significant morphological transformations upon interaction with an analyte. nih.gov In one study, the probe initially exists as a fibril-network. Upon treatment with mesitylene, it transforms into a stone-shaped hetero-structure, indicating a detection-induced self-assembly process. nih.gov This transformation was further confirmed by dynamic light scattering (DLS) and fluorescence microscopy. nih.gov

Another example of ordered assembly is seen with tetra-quinoxaline-based cavitands. These large, cage-like molecules can form supramolecular complexes with other molecules, such as benzonitrile (B105546). nih.gov X-ray crystallography has revealed that in these complexes, one benzonitrile molecule is encapsulated within the cavitand's cavity, while another is situated among the alkyl "legs" at the lower rim. nih.gov The stability of these structures is maintained by weak interactions, including C-H⋯π and C-H⋯N interactions, which promote the formation of extended supramolecular chains. nih.gov

The following table summarizes key aspects of self-assembly processes involving quinoxaline derivatives.

| Quinoxaline Derivative Type | Interacting Molecule | Resulting Supramolecular Architecture | Driving Interactions | Ref |

| Nitro-incorporating quinoxaline framework | Mesitylene | Fibril-network to stone-shaped hetero-structure | Analyte-induced self-assembly | nih.gov |

| Tetra-quinoxaline-based cavitand | Benzonitrile | Supramolecular chains | C-H⋯π, C-H⋯N, dispersion interactions | nih.gov |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The integration of this compound and its derivatives into COFs has led to the development of novel materials with enhanced properties and applications. The quinoxaline unit imparts desirable characteristics to the COF, such as high chemical stability and redox activity.

A significant breakthrough was the synthesis of the first highly ordered two-dimensional nanoporous COF based on a quinoxaline backbone. nih.gov This new type of COF allows for postsynthetic modification, enabling the introduction of different chemical functionalities within the nanopores, including layer-to-layer cross-linking. nih.gov Membranes fabricated from this quinoxaline-based COF have demonstrated highly selective separations, with performance dramatically enhanced after cross-linking. nih.gov

Researchers have also designed and synthesized sulfide-bridged covalent quinoxaline frameworks for applications in energy storage, specifically in lithium-organosulfide batteries. nih.gov These COFs feature both disulfide and polysulfide-bridged networks. The quinoxaline cores provide chelating ability, while the organosulfide bridges offer redox activity, creating dual active sites for reversible lithium storage. nih.govresearchgate.net This design helps to mitigate the dissolution of lithium-polysulfides into the electrolyte, a common issue in lithium-sulfur batteries. nih.gov

Furthermore, quinoxaline-based COFs have been utilized as platforms for photocatalysis. For example, they have been employed in the photocatalytic C–H alkylation of quinoxalin-2-ones. researchgate.net The ordered and porous nature of the COF facilitates the catalytic process, highlighting the potential of these materials in sustainable chemical synthesis.

The table below presents examples of quinoxaline-based COFs and their applications.

| COF Name/Type | Building Blocks | Key Features | Application | Ref |

| Quinoxaline-based 2D-COF | Quinoxaline backbone | Highly ordered, nanoporous, postsynthetically modifiable | Selective molecular separations | nih.gov |

| Sulfide-bridged quinoxaline COFs (e.g., DUT-185-Sn) | Quinoxaline and sulfur-containing linkers | Dual active sites (chelation and redox), layered structure | Lithium-organosulfide batteries | nih.govresearchgate.net |

| TpPa-2-COF (used with Cu2O) | - | Noble-metal-free photocatalyst | Photocatalytic hydrogen production | researchgate.net |

Applications in Catalysis

The versatile chemical nature of this compound and its derivatives makes them valuable components in various catalytic systems. Their ability to coordinate with metal centers and their inherent photochemical properties are exploited in both transition metal catalysis and photopolymerization.

Ligands for Transition Metal Catalysts in Organic Transformations

Quinoxaline derivatives serve as effective ligands for transition metal catalysts, which are instrumental in a wide array of organic transformations. The nitrogen atoms in the quinoxaline ring can coordinate with transition metals, forming stable complexes that exhibit high catalytic activity.

Mixed-ligand transition metal complexes have been synthesized using quinoxaline derivatives, such as N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine, in conjunction with other ligands like 1,10-phenanthroline. nih.gov These complexes, involving metals like Co(II), Ni(II), Cu(II), and Zn(II), have been characterized and studied for their electrochemical and biological activities. nih.govresearchgate.net The geometry of these complexes is typically octahedral or distorted octahedral. nih.gov The development of such metallo-organic compounds is driven by the quest for new drugs and materials with enhanced reactivity and stability. researchgate.net The synthesis of quinoxaline derivatives for these purposes has become a significant area of research, with numerous methods being developed. rsc.org

Components in Polymerization Photoinitiating Systems

Quinoxaline derivatives have emerged as highly efficient photoinitiators, particularly for visible light photopolymerization. researchgate.net These compounds can act as the primary absorber of light and initiate the polymerization of monomers, making them crucial for applications such as UV-cured coatings and dental materials. nih.govdaneshyari.com

Quinoxalines typically function as Type II photoinitiators, which means they generate initiating radicals through a bimolecular reaction with a co-initiator, usually a hydrogen donor like a tertiary amine. daneshyari.comnih.gov For example, a series of quinoxalines (QNX-1 to QNX-5) have been shown to be excellent photoinitiators for the polymerization of methyl methacrylate (B99206) (MMA) when used with electron donors like N-methyldiethanolamine (MDEA) under UV irradiation. mdpi.com Interestingly, even a simple molecule like benzaldehyde (B42025) has been used as an unusual co-initiator in such systems. mdpi.combeilstein-journals.org

The efficiency of these photoinitiating systems is often comparable to or even better than commercial photoinitiators like camphorquinone, especially in dental applications. nih.govmdpi.com Quinoxaline-based systems can achieve effective polymerization at very low concentrations (e.g., 0.04% by weight) and can significantly accelerate the process. nih.gov This not only reduces material costs but also saves energy. nih.gov

Recent research has focused on developing quinoxaline-based photoinitiators that can be activated by low-intensity light sources like LEDs, which are more energy-efficient. researchgate.net The structural versatility of quinoxalines allows for the design of dyes that absorb light in the visible range, making them suitable for a wide range of photopolymerization applications. nih.govmdpi.com

The following table details examples of quinoxaline derivatives used in photoinitiating systems.

| Quinoxaline Derivative(s) | Co-initiator(s) | Monomer(s) | Light Source | Application | Ref |

| QNX-1 to QNX-5 | N-methyldiethanolamine (MDEA), 2-(N-methyl-N-phenylamino)-1-phenylethanol (MPAPE) | Methyl methacrylate (MMA) | UV light (350 nm) | Free radical polymerization | mdpi.com |

| Quinoxaline derivatives | Benzaldehyde | Methyl methacrylate (MMA) | - | Photoinitiated polymerization | mdpi.combeilstein-journals.org |

| Acenaphthoquinoxaline derivatives | 2-Mercaptobenzoxazole (MBX), (3,4-dimethoxyphenylthio)acetic acid (diMPhTAA) | Trimethylolpropane triacrylate (TMPTA) | Visible light (dental lamp) | Dental materials | nih.gov |

| Quinoxaline-based dyes | Acetic acid derivatives (PTAA, PAA, NAA) | Trimethylolpropane triacrylate (TMPTA) | Visible light | Dental composites | mdpi.com |

Catalysts for CO2 Copolymerization

The exploration of effective catalysts for the copolymerization of carbon dioxide (CO2) with epoxides to produce polycarbonates is a significant area of green chemistry. This process offers a valuable route to convert a greenhouse gas into useful polymers. Catalytic systems for this transformation are typically based on metal complexes. Homogeneous catalysts often involve complexes of cobalt(III), chromium(III), manganese(III), or aluminum(III) with ligands such as salens or porphyrins, frequently used with a co-catalyst. nih.govnih.gov Heterogeneous catalysts, like zinc glutarate and double metal cyanides, are also employed, though they may require more demanding reaction conditions. nih.govnih.gov

A comprehensive review of the scientific literature reveals that while various metal complexes have been investigated for CO2 copolymerization, there is no specific documentation or research detailing the application of this compound or its direct derivatives as catalysts for this reaction. The primary focus in this field has remained on other ligand scaffolds. nih.govnih.govnih.govrsc.org

Asymmetric Catalysis with Chiral Quinoxaline Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. oup.comresearchgate.netnih.gov Chiral quinoxaline derivatives have emerged as a significant class of ligands and catalysts for a variety of asymmetric transformations, demonstrating high efficiency and stereoselectivity. mdpi.comacs.org

One notable application of chiral quinoxaline derivatives is in the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction that yields chiral β-amino ketones and their derivatives. mdpi.combeilstein-journals.org For instance, the dihydroquinoxalinone skeleton has been utilized in enantioselective Mannich reactions. In combination with photocatalysts, these systems have produced chiral quinoxaline products in high yields (up to 94%) and with excellent enantioselectivities (up to 99% ee). mdpi.com

The versatility of chiral quinoxaline derivatives extends to other significant asymmetric reactions, including allylic substitutions. Axially chiral P,N-ligands, which incorporate a quinoxaline or a related quinazoline (B50416) moiety, have been successfully employed in palladium-catalyzed asymmetric allylic alkylation. acs.org These ligands create a specific chiral environment around the metal center, which directs the stereochemical outcome of the reaction. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity. nih.gov

The design of these chiral ligands is often guided by the need to create a well-defined and rigid chiral pocket around the catalytic active site. The quinoxaline scaffold, with its defined stereochemical properties, serves as an excellent backbone for the construction of such ligands. The continuous development of new chiral ligands based on the quinoxaline framework highlights their importance and potential in the field of asymmetric catalysis. oup.com

Table 1: Performance of Chiral Quinoxaline Derivatives in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | Dihydroquinoxalinones with Photocatalyst | Dihydroquinoxalinones and ketones | Up to 94 | Up to 99 | mdpi.com |

| Allylic Alkylation | Axially Chiral Quinazolinap P,N-Ligand | Not specified | Not specified | Not specified | acs.org |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing quinoxaline (B1680401) derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 4-(quinoxalin-2-yl)benzaldehyde and its derivatives. A key area of development is the adoption of green chemistry principles to minimize hazardous waste and energy consumption. beilstein-journals.org

Future synthetic strategies are expected to include:

C-H Bond Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.gov Future work could explore the direct coupling of quinoxaline with terephthalaldehyde (B141574) derivatives through transition-metal catalyzed C-H activation, streamlining the synthesis process and improving atom economy. nih.gov

Mechanochemistry: A novel mechanochemical synthesis using a spiral gas-solid two-phase flow approach has been reported for other quinoxaline derivatives. mdpi.com This solvent-free method significantly reduces reaction time and could be adapted for the large-scale, efficient production of this compound. mdpi.com

Catalyst Innovation: The development of novel catalysts, including metal-free options and recyclable catalysts, will be crucial. researchgate.net For instance, exploring palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed methods could lead to higher yields and milder reaction conditions. researchgate.netfrontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its industrial-scale production for materials applications.

A comparative look at potential synthetic improvements is presented below.

| Synthetic Strategy | Current Limitations | Future Direction & Potential Advantages |

| Traditional Condensation | Often requires harsh conditions, multi-step processes. | Development of one-pot, multi-component reactions under milder conditions. researchgate.net |

| Catalytic Coupling | Reliance on expensive and sometimes toxic metal catalysts. | Exploration of earth-abundant metal catalysts (e.g., iron, copper) and metal-free catalytic systems. researchgate.net |

| Batch Synthesis | Limited scalability, potential for thermal runaway. | Transition to continuous flow synthesis for improved safety, efficiency, and scalability. |

| Solvent-Based Reactions | Use of volatile and hazardous organic solvents. | Implementation of solvent-free mechanochemical methods or use of green solvents like water. mdpi.comresearchgate.net |

Exploration of New Materials Applications and Device Architectures

The inherent electronic properties of the quinoxaline moiety suggest that this compound is a promising building block for a new generation of organic functional materials. nih.govresearchgate.net The aldehyde group provides a convenient handle for further chemical modification, allowing for the fine-tuning of material properties.

Future application-focused research will likely explore:

Organic Field-Effect Transistors (OFETs): Quinoxaline derivatives have been identified as excellent electron-deficient units for creating p-type semiconductor polymers with high hole mobility. frontiersin.org The this compound scaffold can be polymerized or used to create small molecules for the active layer in OFETs. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): The quinoxaline core is a known chromophore. By reacting the aldehyde group with various aromatic amines, a diverse library of Schiff base derivatives can be synthesized. These new compounds could serve as novel emitters, particularly for deep blue light, or as electron-transporting materials in OLED devices. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Quinoxaline derivatives have been successfully used as strong electron-accepting units and π-bridges in sensitizer (B1316253) dyes for DSSCs, achieving impressive power conversion efficiencies. beilstein-journals.orgnih.gov The aldehyde group of this compound can act as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO₂) or be modified to create more complex sensitizer structures. beilstein-journals.orgnih.gov

Chemosensors: The combination of the quinoxaline heterocycle and the reactive aldehyde group makes this molecule a candidate for developing multifunctional chemosensors. researchgate.net The aldehyde can react selectively with specific analytes, leading to a detectable change in the photophysical properties (e.g., fluorescence or color) of the quinoxaline core.

Advanced Computational Methodologies for Predictive Design

To accelerate the discovery of new materials based on this compound, advanced computational methodologies will play an indispensable role. In silico studies provide a cost-effective and time-efficient way to screen potential candidates and predict their properties before committing to laborious and expensive synthesis. researchgate.netnih.gov

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure of molecules. researchgate.netiiste.org This method can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy gap, and the molecular electrostatic potential (MEP). nih.govnih.gov These parameters are critical for predicting the optoelectronic properties, chemical reactivity, and charge transport characteristics of materials derived from this compound. frontiersin.orgnih.gov For instance, DFT has been used to show that in some quinoxaline derivatives, the LUMO is concentrated on the quinoxaline group, which is beneficial for electron transport. researchgate.net

Time-Dependent DFT (TD-DFT): This extension of DFT allows for the calculation of excited-state properties, such as UV-Vis absorption and emission spectra. researchgate.net TD-DFT will be essential for designing new dyes for DSSCs and emitters for OLEDs, enabling the prediction of their color and photophysical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk morphology and intermolecular interactions of materials. researchgate.netnih.gov This is crucial for understanding how molecules pack in the solid state, which directly affects charge transport in organic electronic devices. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): While often used in medicinal chemistry, QSAR models can also be developed to correlate the structural features of this compound derivatives with their material properties, such as charge mobility or light-emission efficiency. researchgate.net

The table below summarizes key electronic properties of quinoxaline-based materials that can be predicted using computational methods.

| Predicted Property | Computational Method | Relevance to Application |

| HOMO/LUMO Energy Levels | DFT | Determines charge injection barriers and open-circuit voltage in solar cells. frontiersin.org |

| Energy Gap (Eg) | DFT | Defines the optical absorption range and color of the material. researchgate.netfrontiersin.org |

| Absorption/Emission Spectra | TD-DFT | Predicts the performance of dyes in DSSCs and emitters in OLEDs. researchgate.net |

| Molecular Packing | MD Simulations | Influences charge carrier mobility in OFETs. frontiersin.org |

| Intramolecular Charge Transfer (ICT) | DFT | Important for designing efficient charge-transport materials. frontiersin.org |

Integration of this compound into Hybrid Material Systems

The true potential of this compound may be realized through its integration into more complex, multi-component hybrid systems. The aldehyde functionality serves as a versatile chemical anchor for covalent bonding to other molecular units, polymers, or inorganic nanostructures.

Future research in this area could focus on:

Quinoxaline-Based Polymers: The aldehyde group can be used in polymerization reactions (e.g., condensation polymerization with diamines) to create well-defined conjugated polymers. These polymers would incorporate the desirable electronic properties of the quinoxaline unit into a processable, film-forming material suitable for large-area flexible electronics.

Supramolecular Assemblies: The formation of Schiff bases through the reaction of the aldehyde with primary amines is a robust and reversible reaction. This can be exploited to build intricate supramolecular structures, such as macrocycles or coordination polymers, where the quinoxaline unit's photophysical properties can be modulated by the assembly's architecture.

Surface Modification: The aldehyde group can be used to graft this compound onto the surface of inorganic materials like silica, quantum dots, or metal oxides. This would create organic-inorganic hybrid materials with combined functionalities, potentially for applications in catalysis, sensing, or photocatalysis.

Metal-Organic Frameworks (MOFs): While challenging, it may be possible to design and synthesize MOFs where a derivative of this compound acts as the organic linker. Such MOFs could exhibit interesting electronic conductivity or luminescence properties, making them suitable for gas storage or chemical sensing.

The integration of this compound into hybrid systems will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials characterization to create a new generation of advanced functional materials.

Q & A

Basic Research Question

- HPLC-UV : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enhances detection sensitivity. Method validation includes linearity (R² > 0.99), precision (%RSD < 2%), and recovery studies (85–115%) .

- NMR/FT-IR : Confirm structural integrity via aldehyde proton signals (~10 ppm in H NMR) and carbonyl stretching (~1700 cm⁻¹ in IR).

- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine crystallographic data, requiring high-quality single crystals and resolution < 1.0 Å .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures (e.g., eye rinse with water for 15 minutes) .

How can this compound be utilized in synthesizing bioactive heterocyclic compounds?

Advanced Research Question

The aldehyde group enables participation in:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoloquinoxalines, which show antimicrobial activity. Optimize Cu(I) catalyst loading (5–10 mol%) and reaction time (12–24 hours) .

- Schiff base formation : Condensation with hydrazines yields hydrazone derivatives, potential FAAH inhibitors. Use ethanol as solvent and monitor pH to favor imine bond formation .

What challenges arise in resolving crystallographic data for this compound derivatives, and how are they addressed?

Advanced Research Question

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. Apply twin law matrices (e.g., -h, -k, l) to deconvolute overlapping reflections .

- Disorder modeling : For flexible substituents (e.g., phenyl rings), split occupancy refinement and geometric restraints improve accuracy. Validate with residual density maps (< 0.5 eÅ⁻³) .

How can contradictory reactivity data for this compound in Wittig reactions be systematically analyzed?

Advanced Research Question

Discrepancies in alkene yields may stem from:

- Steric effects : Bulky quinoxaline substituents hinder ylide approach. Computational modeling (DFT) assesses transition-state energies.

- Electronic effects : Electron-withdrawing groups on the aldehyde reduce electrophilicity. Compare Hammett σ values of substituents to correlate reactivity trends .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ylide stability. Optimize solvent choice via kinetic studies (e.g., measurements) .

What methodologies are employed to evaluate the biological activity of this compound derivatives?

Advanced Research Question

- Cytotoxicity assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated using nonlinear regression (95% confidence intervals) .

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition diameters (>10 mm indicate activity) .

- Enzyme inhibition : For FAAH inhibitors, fluorometric assays with AMC substrates quantify inhibition (%) at varying concentrations (0.1–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.